2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-7(2)12-10-6-8(3)13-11(14-10)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQFNAKYGMGVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in T33 () significantly enhances fungicidal potency compared to non-fluorinated analogs.
- Chloro substituents (e.g., ) are common in intermediates but may reduce bioavailability due to higher polarity.
Physicochemical Properties
- Lipophilicity : The methyl and isopropyl groups in the target compound likely increase logP compared to chloro- or nitro-substituted derivatives .
- Solubility : Branched alkyl chains (isopropyl) may reduce aqueous solubility relative to oxygen-containing groups (e.g., dimethoxyethyl in ) .
- Molecular Weight : The target compound’s molecular weight (~195 g/mol) falls within the optimal range for drug-likeness, contrasting with bulkier aryl-substituted analogs .
Biological Activity
2-Cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class, characterized by its unique structural features that contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 234.31 g/mol. Its structure includes a pyrimidine core substituted with cyclopropyl and isopropyl groups, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : It has been shown to inhibit various kinases, potentially affecting signaling pathways involved in cell proliferation and survival.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission or cellular signaling, modulating their activity.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases. For instance, it has been evaluated for its inhibitory effects on Mer kinase and c-Met kinase. The IC50 values for these interactions suggest significant potency:
| Kinase | IC50 (nM) |
|---|---|
| Mer Kinase | 8.1 - 462 |
| c-Met Kinase | 144 - 8897 |
These findings indicate that the compound could serve as a lead candidate for developing targeted therapies in cancer treatment.
Case Studies
- Antiparasitic Activity : In a study targeting malaria, modifications to similar pyrimidine derivatives showed enhanced efficacy against Plasmodium falciparum. The structure–activity relationship (SAR) indicated that specific substitutions improved both potency and metabolic stability, suggesting that similar modifications to this compound could yield promising results against parasitic infections .
- Pain Management : Research has indicated that pyrimidine derivatives can selectively inhibit adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways. This suggests that this compound may have potential applications in pain management therapies .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Cyclopropylpyrimidin-4-amines | Lacks additional substituents | Moderate enzyme inhibition |
| N-(Morpholinopyridinyl)methyl derivatives | Enhanced receptor binding | High potency against specific targets |
| Dihydroquinazolinone derivatives | Improved solubility and metabolic stability | Antiparasitic activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 2-cyclopropyl-6-methyl-N-(propan-2-yl)pyrimidin-4-amine, and how are key intermediates characterized?
- The compound can be synthesized via multi-step protocols involving cyclocondensation reactions, followed by functional group modifications. Key intermediates (e.g., pyrimidine precursors) are typically characterized using 1H/13C NMR to confirm regioselectivity and HPLC for purity assessment. Reaction optimization often involves temperature-controlled steps to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for verifying molecular structure and purity?
- FTIR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹), while 1H/13C NMR resolves substituent positions (e.g., cyclopropyl proton splitting patterns). Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, including dihedral angles between the pyrimidine core and substituents .
Q. How should researchers handle and store this compound to ensure stability during pharmacological assays?
- Store under inert gas (argon) at –20°C in airtight containers to prevent oxidation. For aqueous assays, prepare stock solutions in DMSO (≤10 mM) and avoid repeated freeze-thaw cycles to maintain stability .
Advanced Research Questions
Q. How do variations in substituent groups (e.g., cyclopropyl vs. alkyl) influence conformational stability and target binding?
- The cyclopropyl group introduces torsional strain, which can enhance rigidity and improve binding pocket complementarity. Molecular docking and SAR studies comparing analogs (e.g., isopropyl or phenyl substitutes) reveal that cyclopropane’s sp² hybridization increases π-π stacking interactions with aromatic residues in enzyme active sites .
Q. What experimental designs address bioactivity discrepancies across assay systems or model organisms?
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For in vivo-in vitro discordance, apply pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic differences. Statistical tools like ANOVA with post-hoc tests resolve dose-response variability .
Q. How does crystal packing, revealed by X-ray crystallography, influence solubility and formulation?
- Strong intermolecular C–H⋯π interactions and hydrogen bonding (e.g., N–H⋯N) in the crystal lattice reduce aqueous solubility. Co-crystallization with solubilizing agents (e.g., cyclodextrins) or amorphization via spray drying can improve bioavailability .
Q. What computational strategies predict pharmacokinetic properties and off-target effects?
- QSAR models trained on pyrimidine analogs predict logP and metabolic clearance. Molecular dynamics simulations assess binding kinetics to off-target kinases (e.g., EGFR or JAK2), while ADMET predictors flag potential hepatotoxicity risks .
Data Contradiction Analysis
Q. How can researchers resolve conflicting cytotoxicity data between bacterial and mammalian cell models?
- Evaluate membrane permeability differences using PAMPA assays and assess efflux pump activity (e.g., ABC transporters) in mammalian cells. Cross-validate with proteomic profiling to identify species-specific target expression .
Q. Why do enzymatic inhibition assays sometimes contradict cellular activity for this compound?
- Cellular assays may reflect prodrug activation or competitive binding with endogenous substrates. Use isotopic tracer studies (e.g., ³H-thymidine uptake) to quantify target engagement in live cells .
Methodological Recommendations
- For SAR Studies : Combine X-ray crystallography (to map binding interactions) with alanine scanning mutagenesis (to validate key residues) .
- For Bioactivity Optimization : Employ parallel synthesis to generate derivatives with modified substituents (e.g., fluorinated cyclopropane) and screen via high-throughput SPR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
